ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine. This reaction yields the intermediate compound, which is then subjected to further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic derivatives.
Acylation: The ester group can be acylated under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide. Reaction conditions typically involve moderate to high temperatures and the use of catalysts such as piperidine .
Major Products
The major products formed from these reactions include pyrano[2,3-d]pyrimidine derivatives, which have been synthesized in moderate to high yields (48–78%) through functionalization of the parent compound .
Scientific Research Applications
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities.
Biology: The compound’s derivatives have shown promise in biological assays, including antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is not fully understood. its various functional groups suggest that it can interact with multiple molecular targets and pathways. For example, the amino group may form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar structure but lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate: This compound has a phenyl group instead of a fluorophenyl group, which may result in different interactions with biological targets.
The unique combination of functional groups in this compound makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-14-9-7-13(23)8-10-14)29-21(26)16(11-25)19(20)15-5-3-4-6-17(15)24/h3-10,19H,2,12,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRXJVGDNSTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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